Cas no 2171969-84-7 (3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane)

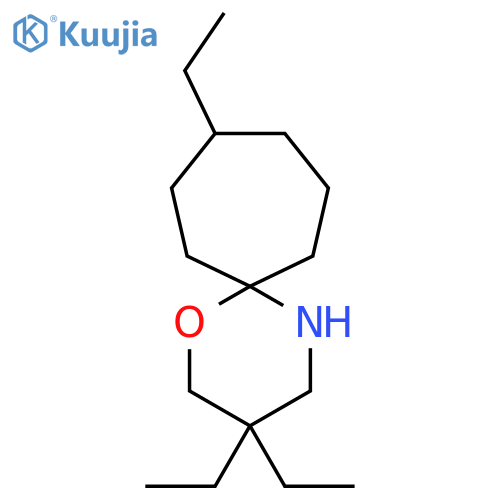

2171969-84-7 structure

商品名:3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

-

- 3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane

- EN300-1279933

- 2171969-84-7

- 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane

-

- インチ: 1S/C16H31NO/c1-4-14-8-7-10-16(11-9-14)17-12-15(5-2,6-3)13-18-16/h14,17H,4-13H2,1-3H3

- InChIKey: MTDVVZWFQZVVKM-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC)(CC)CNC21CCCC(CC)CC2

計算された属性

- せいみつぶんしりょう: 253.240564612g/mol

- どういたいしつりょう: 253.240564612g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 21.3Ų

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1279933-0.1g |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 0.1g |

$1068.0 | 2023-06-08 | ||

| Enamine | EN300-1279933-0.5g |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 0.5g |

$1165.0 | 2023-06-08 | ||

| Enamine | EN300-1279933-50mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1279933-5000mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1279933-1000mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 1000mg |

$1057.0 | 2023-10-01 | ||

| Enamine | EN300-1279933-10000mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 10000mg |

$4545.0 | 2023-10-01 | ||

| Enamine | EN300-1279933-1.0g |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 1g |

$1214.0 | 2023-06-08 | ||

| Enamine | EN300-1279933-5.0g |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 5g |

$3520.0 | 2023-06-08 | ||

| Enamine | EN300-1279933-100mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 100mg |

$930.0 | 2023-10-01 | ||

| Enamine | EN300-1279933-2500mg |

3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane |

2171969-84-7 | 2500mg |

$2071.0 | 2023-10-01 |

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

2171969-84-7 (3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量